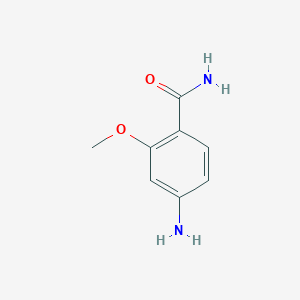
4-Amino-2-methoxybenzamide
説明
4-Amino-2-methoxybenzamide is a chemical compound with the molecular formula C8H10N2O2 . It is used in various fields of chemistry and biology .
Synthesis Analysis
The synthesis of this compound can be achieved through several methods. One such method involves the reaction of sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature . Another method involves the preparation of N-(diethylaminoethyl)-4-amino-5-chloro-2-methoxybenzamide from p-aminosalycylic acid as a starting material .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with an amino group and a methoxy group . The molecular weight of this compound is 166.18 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 349.2±32.0 °C, a density of 1.236±0.06 g/cm3, and a pKa of 16.42±0.50 .科学的研究の応用
Molar Refraction and Polarizability
- Application : Investigation of molar refraction and polarizability in solutions.
- Details : The study by R. Sawale et al. (2016) focused on the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate. They measured density and refractive index in various solutions, leading to insights on molar refractivity and polarizability.
Electrochemical Oxidation and Antioxidant Activity
- Application : Understanding electrochemical oxidation mechanisms and free radical scavenging activity.
- Details : Research by I. Jovanović et al. (2020) examined the electrochemical oxidation of amino-substituted benzamide derivatives, including 4-amino-2-methoxybenzamide. This study is crucial for understanding the antioxidant properties of these compounds.
Synthesis and Gastroprokinetic Activity
- Application : Synthesis of derivatives for gastroprokinetic activity.
- Details : The study by S. Kalo et al. (1995) explored the synthesis of N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide and related compounds. These derivatives were evaluated for their effects on gastric emptying and serotonin-4 receptor binding.
Novel 5-HT4 Receptor Agonists
- Application : Development of novel serotonin receptor agonists.
- Details : Research by T. Suzuki et al. (1998) involved synthesizing a series of 4-amino-N-[2-(1-aminocycloalkan-1-yl)ethyl]-5-chloro-2-methoxybenzamides. These compounds were evaluated for their ability to stimulate serotonin receptors, particularly the 5-HT4 subtype.
Rh(III)-Catalyzed Synthesis
- Application : Synthesizing isoquinolinone derivatives using Rh(III) catalysis.
- Details : A study by Zhenmin Li et al. (2019) described a Rh(III)-catalyzed reaction of N-methoxybenzamides and 4-diazoisochroman-3-imines. This method provided a new approach to creating complex chemical structures like 3-amino-4-arylisoquinolinones.
Antibacterial Properties
- Application : Exploring inhibitors of bacterial cell division protein FtsZ.
- Details : The research by D. Haydon et al. (2010) focused on the synthesis and characterization of potent inhibitors of FtsZ, an essential bacterial cell division protein. This study highlights the antibacterial potential of these compounds.
作用機序
Target of Action
The primary target of 4-Amino-2-methoxybenzamide is the Smoothened (Smo) protein , a key component in the Hedgehog (Hh) signaling pathway . This pathway plays a crucial role in embryonic development and maintaining adult tissue homeostasis . Aberrant Hh signaling is implicated in the development of a variety of cancers .
Mode of Action
This compound interacts with the Smo protein, inhibiting its function and thereby disrupting the Hh signaling pathway . This disruption prevents the translocation of the Glioma (Gli) transcription factors into the nucleus, which in turn inhibits the activation of target genes .
Biochemical Pathways
The compound primarily affects the Hh signaling pathway. By targeting the Smo protein, it disrupts the normal signal transduction process, leading to changes in downstream effects . This includes the inhibition of Gli transcription factors, which are responsible for activating various target genes involved in cell proliferation and survival .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the Hh signaling pathway . This results in the suppression of target gene activation, potentially leading to decreased cell proliferation and survival . In the context of cancer, this could translate to reduced tumor growth and progression .
生化学分析
Biochemical Properties
4-Amino-2-methoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme smoothened (Smo) receptor, which is part of the hedgehog (Hh) signaling pathway . This interaction inhibits the Hh pathway, which is crucial in regulating embryonic development and maintaining tissue homeostasis. The inhibition of the Hh pathway by this compound has shown potential in cancer therapy, particularly in targeting drug-resistant cell lines .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound inhibits the Hh signaling pathway by preventing the smoothened receptor from entering the primary cilium, thereby blocking the downstream signaling cascade . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, this compound has shown cytotoxic effects on tumor cell lines, indicating its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. The compound binds to the smoothened receptor, inhibiting its activity and preventing the activation of the Hh signaling pathway . This inhibition leads to decreased expression of target genes regulated by the glioma (Gli) transcription factors, which are downstream effectors of the Hh pathway . The compound’s ability to inhibit the Hh pathway makes it a promising candidate for cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound can maintain its inhibitory effects on the Hh pathway, leading to sustained reduction in cell proliferation and increased apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit the Hh pathway and reduce tumor growth without causing significant toxicity . Higher doses have been associated with adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound are further processed through conjugation reactions, leading to their excretion via the kidneys . The compound’s effects on metabolic flux and metabolite levels have been studied to understand its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes by organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is influenced by its affinity for specific transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with the smoothened receptor and other biomolecules involved in the Hh signaling pathway . Post-translational modifications, such as phosphorylation, can influence the targeting and localization of this compound to specific cellular compartments . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
4-amino-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYMMLVVTQMENS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


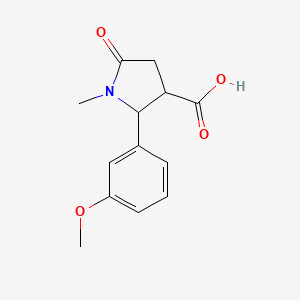
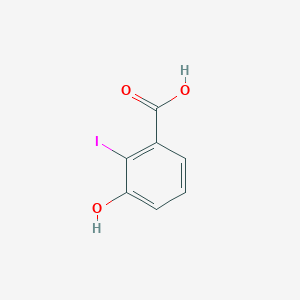
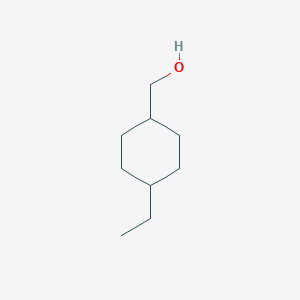
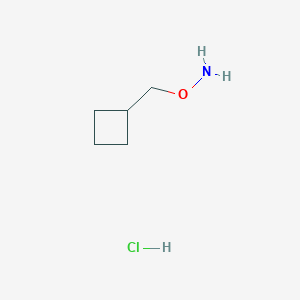
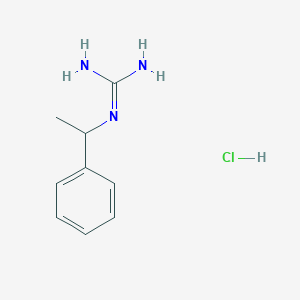

![Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3153448.png)
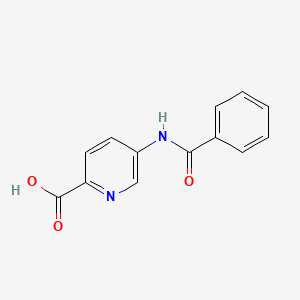
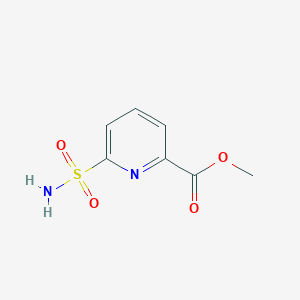
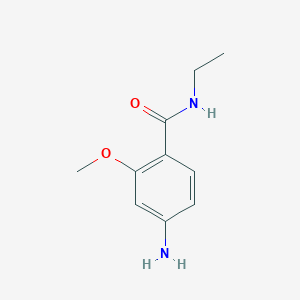
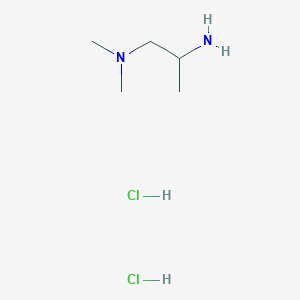
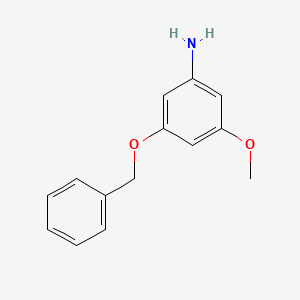

![1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one](/img/structure/B3153515.png)
